Ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate
Description
Ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate (CAS: 1249380-24-2) is a β-hydroxy ester derivative characterized by a 3,5-dichlorophenyl substituent. Its molecular formula is C₁₁H₁₂Cl₂O₃, with a hydroxyl group and an ethyl ester moiety attached to the propanoate backbone . The compound’s structure (SMILES: CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)O) features a chiral center at the hydroxyl-bearing carbon, making stereochemical analysis critical for applications in asymmetric synthesis or pharmaceutical intermediates . While its primary use is in research and development (e.g., as a precursor for chiral derivatization or agrochemical synthesis), explicit industrial applications remain less documented .
Properties
IUPAC Name |
ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10,14H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUGBVJVSFWXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3,5-dichlorophenyl)-3-hydroxypropanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 3-(3,5-dichlorophenyl)-3-oxopropanoate.
Reduction: Formation of 3-(3,5-dichlorophenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent positions, functional groups, or halogenation patterns. Below is a detailed comparison based on synthesis, physical properties, and applications.
Structural and Functional Group Comparisons
| Compound Name | CAS Number | Molecular Formula | Key Substituents/Functional Groups | Key Differences vs. Target Compound |
|---|---|---|---|---|
| Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | 172168-01-3 | C₁₁H₁₀Cl₂O₃ | 3,5-dichlorophenyl, keto group | Keto (C=O) replaces hydroxyl (C-OH) |
| Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | 60868-41-9 | C₁₁H₁₀Cl₂O₃ | 2,4-dichlorophenyl, keto group | Dichloro positions and keto group |
| Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate | 53090-43-0 | C₁₁H₁₀Cl₂O₃ | 3,4-dichlorophenyl, keto group | Adjacent Cl substituents on phenyl |
| Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate | 1505075-94-4 | C₁₁H₁₂F₂O₃ | 3,5-difluorophenyl, hydroxyl | Fluorine replaces chlorine atoms |
- Key Observations: The 3-oxo analogs (e.g., 172168-01-3) lack the hydroxyl group, reducing hydrogen-bonding capacity and altering reactivity in derivatization or biological activity . Halogen position variations (e.g., 2,4-dichloro vs. 3,5-dichloro) influence steric and electronic properties, affecting solubility and interaction with biological targets .
Physicochemical Properties
| Property | Ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate | Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate |
|---|---|---|---|
| Molecular Weight (g/mol) | 275.12 | 273.10 | 273.10 |
| Boiling Point | Not reported | ~300°C (est.) | ~290°C (est.) |
| Solubility | Low in water; soluble in DMSO, ethanol | Similar to target compound | Similar to target compound |
| Chirality | Chiral (S-configuration common) | Achiral | Achiral |
Research Findings and Industrial Relevance
- Stereochemical Purity : The target compound’s enantiomeric purity is critical for asymmetric catalysis, as demonstrated by Mosher’s ester derivatization .
- Cost and Availability : The target compound is priced at $795/g (R&D scale), reflecting its specialized synthesis compared to cheaper achiral analogs .
Biological Activity
Ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an ester. Its structure features a hydroxypropanoate moiety attached to a 3,5-dichlorophenyl group, which significantly influences its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may modulate biological pathways. The presence of the dichlorophenyl group enhances binding affinity to specific receptors or enzymes, potentially influencing cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its efficacy appears to be linked to its ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in biological systems.
- Enzyme Interactions : this compound has been studied for its interactions with specific enzymes involved in metabolic pathways. This interaction can lead to modulation of enzyme activity, impacting various physiological processes.
Case Studies and Experimental Data
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
- Anti-inflammatory Studies : In vitro assays demonstrated that the compound inhibited the production of nitric oxide in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential mechanism for its anti-inflammatory effects.
- Enzyme Inhibition : Research has shown that this compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition was dose-dependent and showed potential for therapeutic applications.
Table of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
